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Compound of Interest

Compound Name: Prexigebersen

Cat. No.: B12729092

Disclaimer: No direct placebo-controlled clinical trials of Prexigebersen have been identified in
the public domain. The following analysis presents data from a Phase 2 clinical trial
(NCT02781883) where Prexigebersen was evaluated in combination with other established
anti-leukemia agents. The efficacy of this combination is compared to historical clinical trial
data for the backbone therapies alone. This guide is intended for researchers, scientists, and
drug development professionals to provide an objective overview of the available data.

Executive Summary

Prexigebersen (BP1001) is an investigational antisense oligodeoxynucleotide designed to
inhibit the expression of Growth Factor Receptor-Bound Protein 2 (Grb2).[1][2][3] The Grb2
protein is a critical adapter molecule in signaling pathways that promote cell growth and
proliferation, and its overexpression is implicated in various cancers, including Acute Myeloid
Leukemia (AML).[4] Clinical investigation of Prexigebersen has focused on its potential to
enhance the efficacy of standard-of-care therapies in AML.

This guide summarizes the available clinical trial data for Prexigebersen in combination with
decitabine and venetoclax for the treatment of newly diagnosed and relapsed/refractory AML.
The primary source of this data is the interim analysis of the Phase 2 clinical trial
NCT02781883.[5] Efficacy and safety data from the Prexigebersen combination therapy are
presented alongside historical data for decitabine and venetoclax in similar patient populations.

Data Presentation
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Efficacy in Newly Diaghosed Acute Myeloid Leukemia
(AML)

The following table summarizes the complete remission rates observed in newly diagnosed
AML patients treated with the Prexigebersen, decitabine, and venetoclax combination,
compared to historical data for decitabine and venetoclax alone.

Complete
Number of o
Treatment Group Study Remission

Evaluable Patients ]
(CRICRIiICRh) Rate

Prexigebersen +
o NCT02781883
Decitabine + ) ) 20 75%
(Interim Analysis)
Venetoclax

Historical Control: o o
o VIALE-A (as cited in Not specified in
Decitabine + _ ~62-67%
NCT02781883) shippets
Venetoclax

Historical Control:
Decitabine + )

Single-center study 24 75% (CRc)
Venetoclax (Real-

world)

CR/CRIi/CRh: Complete Remission / Complete Remission with incomplete hematologic
recovery / Complete Remission with partial hematologic recovery. CRc: Composite Complete
Remission.

Efficacy in Relapsed/Refractory Acute Myeloid Leukemia
(AML)

The following table presents the complete remission rates in relapsed/refractory AML patients
for the Prexigebersen combination therapy against historical data for intensive chemotherapy
and other venetoclax-based regimens.
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Complete
Number of o
Treatment Group Study Remission

Evaluable Patients .
(CRICRIICRh) Rate

Prexigebersen +

o NCT02781883
Decitabine + ) ) 23 55%
(Interim Analysis)
Venetoclax
Historical Control: o 10-40% (failure to
) ) Not specified in _ )
Intensive Various ) attain CR with
snippets ) ]
Chemotherapy intensive chemo)
Historical Control:
Venetoclax + ) ]
Single-center study 86 24% (CR/CRI)

Hypomethylating
Agents (Real-world)

Safety Summary

Adverse events reported in the Prexigebersen combination therapy arm of the NCT02781883
trial were generally consistent with the known side effects of decitabine and venetoclax and/or
the underlying disease of AML. The most frequently reported adverse events included fatigue,
anemia, and neutropenia. Serious adverse events included febrile neutropenia and sepsis.

Experimental Protocols
NCT02781883: A Phase 2 Study of Prexigebersen in
Combination with Decitabine and Venetoclax in AML

Study Design: This is a multi-center, open-label, Phase 2 clinical trial with three patient cohorts.

Patient Population: The trial enrolls adult patients (=18 years) with a histologically documented
diagnosis of AML who are considered unsuitable for or have refused intensive chemotherapy.

Treatment Cohorts:

o Cohort 1: Newly diagnosed AML patients treated with Prexigebersen in combination with

decitabine and venetoclax.
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o Cohort 2: Relapsed/refractory AML patients treated with Prexigebersen in combination with
decitabine and venetoclax.

o Cohort 3: Relapsed/refractory AML patients who are venetoclax-resistant or intolerant,
treated with Prexigebersen and decitabine.

Dosing Regimen (Cohorts 1 & 2):
e Prexigebersen: 60 mg/m? administered intravenously twice weekly.
o Decitabine: 20 mg/m2 administered intravenously on days 1 to 5 of each 28-day cycle.

e Venetoclax: Oral administration with a dose ramp-up (100 mg on day 1, 200 mg on day 2,
and 400 mg from day 3) for 14 or 21 days of each cycle.

Primary Objective: The primary objective is to assess whether the combination of
Prexigebersen with decitabine and venetoclax provides a higher complete remission rate
compared to historical data for decitabine and venetoclax alone in newly diagnosed AML, and
compared to intensive chemotherapy in relapsed/refractory AML.

Key Inclusion Criteria:

e Adults 218 years of age.

» Histologically confirmed AML.

« Ineligible for or unwilling to receive intensive induction therapy.

Key Exclusion Criteria:

» Active non-hematologic malignancy requiring recent immuno- or chemotherapy.
e Known active leptomeningeal leukemia.

« Inability to receive live attenuated vaccines.

Mandatory Visualization
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Prexigebersen Mechanism of Action: Inhibition of Grb2
Signaling Pathway

Cell Membrane

Click to download full resolution via product page

Caption: Prexigebersen inhibits Grb2 protein synthesis, disrupting the MAPK signaling
pathway.

Experimental Workflow: NCT02781883 Clinical Trial
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Caption: Workflow of the NCT02781883 clinical trial from patient screening to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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